molecular formula C8H9ClO2 B1588579 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde CAS No. 61010-04-6

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Cat. No. B1588579
CAS RN: 61010-04-6
M. Wt: 172.61 g/mol
InChI Key: JWUQFQYYMGMPKE-XQRVVYSFSA-N
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Patent
US05164291

Procedure details

Dimethylformamide (40 mL) and 40 mL dichloromethane were mixed and cooled to 5° C. Phosphorous oxychloride (37 mL) was dissolved in 40 mL dichloromethane and added dropwise to the dimethylformamide/dichloromethane solution at rate to maintain the temperature below 25° C. Cyclohexanone (10 g, 0.102 mol) was added and the mixture heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture was poured into 200 mL of ice and allowed to sit overnight. The quenched reaction mixture was filtered to collect 3.59 g solid, mp 127° C., λmax =325 nm (ε=14,000).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
dimethylformamide dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.CN(C)C=O.Cl[CH2:17][Cl:18].[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>ClCCl>[Cl:18][C:17]1[C:20](=[CH:19][OH:25])[CH2:21][CH2:22][CH2:23][C:24]=1[CH:3]=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
dimethylformamide dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C.ClCCl
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Five
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to collect 3.59 g solid, mp 127° C., λmax =325 nm (ε=14,000)

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.